sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate
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Overview
Description
Sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate is a synthetic compound known for its role as a cell-permeable cyclic AMP (cAMP) analog. This compound is widely used in biochemical research due to its ability to activate protein kinase A (PKA), inhibit cell growth, decrease proliferation, increase differentiation, and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate involves multiple steps. The key steps include the bromination of adenine derivatives and subsequent cyclization reactions to form the furodioxaphosphinin ring. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is often produced in solid form and stored under desiccating conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .
Scientific Research Applications
Sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate is used extensively in scientific research, including:
Chemistry: As a tool to study cyclic AMP signaling pathways.
Biology: To investigate cell growth, differentiation, and apoptosis mechanisms.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to induce apoptosis.
Industry: Used in the development of biochemical assays and high-throughput screening methods.
Mechanism of Action
The compound exerts its effects by mimicking the natural cyclic AMP (cAMP) molecule. It activates protein kinase A (PKA), which in turn phosphorylates various target proteins involved in cell growth, differentiation, and apoptosis. The activation of PKA leads to a cascade of signaling events that ultimately result in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-cGMP: Another cyclic nucleotide analog that activates protein kinase G (PKG) instead of PKA.
Dibutyryl-cAMP: A more lipophilic analog of cAMP that is also used to activate PKA.
Uniqueness
Sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate is unique due to its high cell permeability and stability, making it a valuable tool in research applications. Its ability to specifically activate PKA without affecting other signaling pathways adds to its uniqueness .
Properties
Molecular Formula |
C10H12BrN5NaO8P |
---|---|
Molecular Weight |
464.10 g/mol |
IUPAC Name |
sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H11BrN5O7P.Na.H2O/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;;/h2-5,8,17H,1H2,(H,19,20)(H2,12,15,18);;1H2/q;+1;/p-1 |
InChI Key |
WQWHGSDZOQRMEA-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC(=N)NC(=O)C4N=C3Br)O)OP(=O)(O1)[O-].O.[Na+] |
Origin of Product |
United States |
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